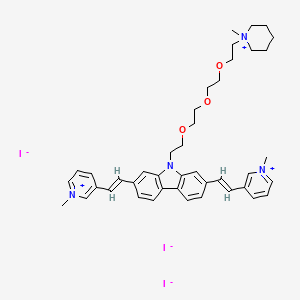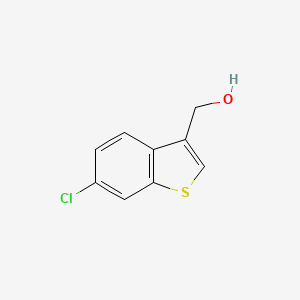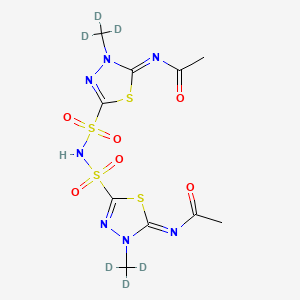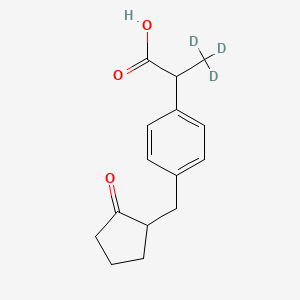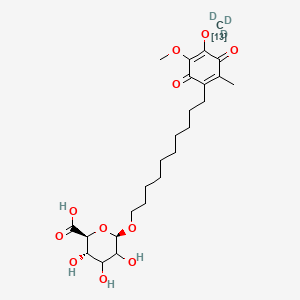
Idebenone Glucuronide-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Idebenone Glucuronide-13C,d3 is a stable isotope-labeled compound used primarily in biochemical and proteomics researchThis compound has a molecular formula of C24H35D3O11 and a molecular weight of 518.57 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of idebenone. This process typically includes the reaction of idebenone with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound. The use of 13C and deuterium (d3) labeling is achieved through the incorporation of these isotopes into the glucuronic acid or idebenone precursor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Idebenone Glucuronide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted idebenone glucuronides .
Aplicaciones Científicas De Investigación
Idebenone Glucuronide-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of idebenone metabolites.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of idebenone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of idebenone.
Industry: Applied in the development of new pharmaceuticals and in the quality control of idebenone-containing products
Mecanismo De Acción
Idebenone Glucuronide-13C,d3 exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It transfers electrons directly to complex III of the ETC, bypassing complex I, which helps in restoring cellular energy (ATP) generation. This mechanism reduces oxidative damage, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage. The compound also upregulates mitochondrial autophagy-related proteins and activates the Parkin/PINK1 mitophagy pathway, promoting the degradation of damaged mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The parent compound of Idebenone Glucuronide-13C,d3, used in the treatment of visual impairment in patients with Leber’s Hereditary Optic Neuropathy.
Mitoquinone: Another synthetic analogue of ubiquinone with similar mitochondrial targeting properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of idebenone, making it a crucial tool in biochemical and proteomics research .
Propiedades
Fórmula molecular |
C25H38O11 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3 |
Clave InChI |
CDCNKPZTVWMIQX-MOVHQMBTSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


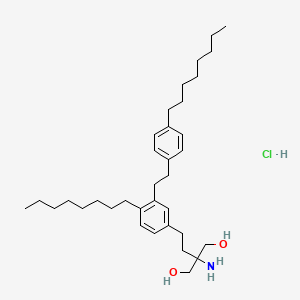
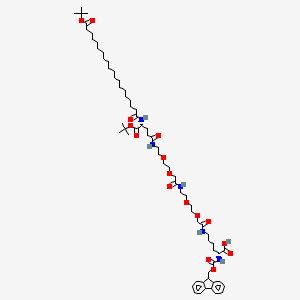
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
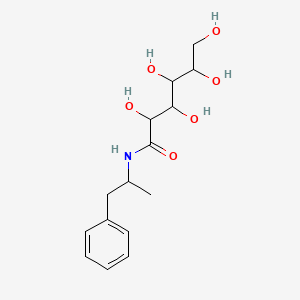
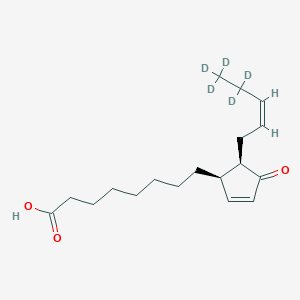
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
